molecular formula C10H13NO3 B3047081 Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- CAS No. 135111-29-4

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)-

Cat. No. B3047081
M. Wt: 195.21
InChI Key: QAZYZANIMKKHPL-UHFFFAOYSA-N
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Patent
US05268386

Procedure details

A mixture of (4'-acetylamino-2',6'-dimethoxyphenyl)ethanone (compound 75-1) (7.11 g, 0.03 mol) and 10% potassium hydroxide solution in ethanol is heated to reflux for 3 hours. The solvent is distilled from the reaction mixture under reduced pressure. The residue is dissolved in dichloromethane, and the solution is washed with water, dried, and concentrated. The residue is placed on a silica gel column and eluted with a mixture of ethylacetate and dichloromethane (1:1) to yield the title compound as a crystalline solid (5.54 g, 95%, m.p.=154°-155° C.).
Name
(4'-acetylamino-2',6'-dimethoxyphenyl)ethanone
Quantity
7.11 g
Type
reactant
Reaction Step One
Name
compound 75-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([C:13](=[O:15])[CH3:14])=[C:7]([O:16][CH3:17])[CH:6]=1)(=O)C.[OH-].[K+]>C(O)C>[NH2:4][C:5]1[CH:6]=[C:7]([O:16][CH3:17])[C:8]([C:13](=[O:15])[CH3:14])=[C:9]([O:11][CH3:12])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
(4'-acetylamino-2',6'-dimethoxyphenyl)ethanone
Quantity
7.11 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=C1)OC)C(C)=O)OC
Name
compound 75-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=C1)OC)C(C)=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled from the reaction mixture under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dichloromethane
WASH
Type
WASH
Details
the solution is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with a mixture of ethylacetate and dichloromethane (1:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)OC)C(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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